Tert-butyl 4-(5-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a pyrimidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(5-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amine and a carbonyl compound.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a piperidine derivative.
Introduction of the Tert-Butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(5-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(5-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H22N4O3 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl 4-(5-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-6-4-11(5-7-18)20-12-16-8-10(15)9-17-12/h8-9,11H,4-7,15H2,1-3H3 |
InChI Key |
CMRCYCJQQBNILP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=N2)N |
Origin of Product |
United States |
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